2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid is an organic compound that features both a methanesulfonamido group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the trifluoromethylation of a benzoic acid precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions . The methanesulfonamido group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methanesulfonamido group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methanesulfonamido group, making it less versatile in forming hydrogen bonds.
4-(Trifluoromethyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, affecting its reactivity and solubility.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential use in various fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
170108-08-4 |
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Molecular Formula |
C9H8F3NO4S |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-(methanesulfonamido)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-4-5(9(10,11)12)2-3-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) |
InChI Key |
NNFKKEQNZRLAKE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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